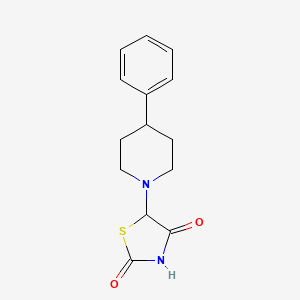

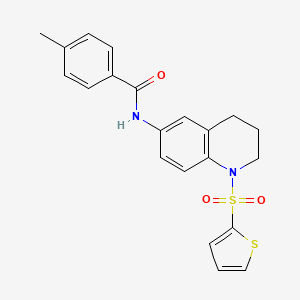

5-(4-Phenylpiperidino)-1,3-thiazolane-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Phenylpiperidine is a chemical compound that features a benzene ring bound to a piperidine ring . It is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Applications De Recherche Scientifique

Antimicrobial Properties

Thiazolidine derivatives have been synthesized and evaluated for their antimicrobial effectiveness against various bacterial and fungal strains. For instance, compounds synthesized from 1,3-thiazolidine-2,4-dione showed significant antibacterial activities against B. subtilis, K. pneumoniae, P. aeruginosa, S. aureus, and antifungal activities against A. fumigatus and C. albicans (Jat et al., 2006). Similarly, another study found that thiazolidine-2,4-dione derivatives exhibited good activity against gram-positive bacteria, with certain compounds showing higher potency compared to standard antibiotics (Prakash et al., 2011).

Corrosion Inhibition

Research has also focused on the use of thiazolidinedione derivatives as corrosion inhibitors for metals. A study involving two thiazolidinedione derivatives investigated their inhibition efficiency for mild steel corrosion in hydrochloric acid solution, showing that these compounds can significantly reduce corrosion rates (Yadav et al., 2015).

Anticancer Activities

Several thiazolidine-based compounds have been synthesized and assessed for their anticancer potential. For example, a series of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety were synthesized and evaluated as potent anticancer agents, with some compounds exhibiting significant cytotoxic effects against Hepatocellular carcinoma cell lines (Gomha et al., 2017).

Synthesis Methodologies

The development of efficient synthesis methods for thiazolidine derivatives is a key area of research, given their potential applications. Studies have described various protocols for synthesizing thiazolidine-2,4-dione derivatives with potential pharmacological activities, including antimicrobial and anticancer properties. For instance, an efficient protocol for synthesizing a series of new thiazolopyrimidine derivatives through L-proline-catalyzed reactions was developed, highlighting the versatility of thiazolidine derivatives in drug discovery (Sukanya et al., 2022).

Mécanisme D'action

Target of Action

It’s worth noting that compounds with a piperidine nucleus, such as this one, have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and anticoagulant agents .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular function

Biochemical Pathways

Piperidine derivatives have been shown to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . More research is needed to identify the specific pathways affected by this compound.

Pharmacokinetics

Piperidine derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability

Result of Action

Piperidine derivatives have been shown to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of chemical compounds. It’s important to note that factors such as temperature, pH, and the presence of other chemicals can potentially affect the stability and efficacy of a compound .

Safety and Hazards

While specific safety and hazard information for “5-(4-Phenylpiperidino)-1,3-thiazolane-2,4-dione” is not available, it’s important to handle all chemicals with care. For example, 4-Phenylpiperidine should be avoided in patients with impaired renal function due to the risk of normeperidine accumulation, resulting in seizures .

Propriétés

IUPAC Name |

5-(4-phenylpiperidin-1-yl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c17-12-13(19-14(18)15-12)16-8-6-11(7-9-16)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKKIFWQYYLIBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)C3C(=O)NC(=O)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Phenylpiperidino)-1,3-thiazolane-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2774038.png)

![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2774045.png)

![3-(3-(benzylcarbamoyl)-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-1-yl)propyl acetate](/img/structure/B2774048.png)

![N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2774049.png)

![Methyl {[6-amino-2-(4-methoxyphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2774051.png)

![5-[(4-bromobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2774052.png)

![6-(2-Pyridyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2774055.png)